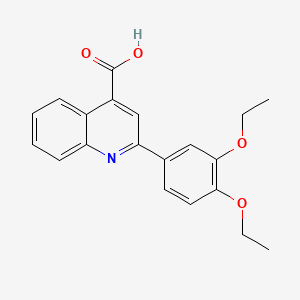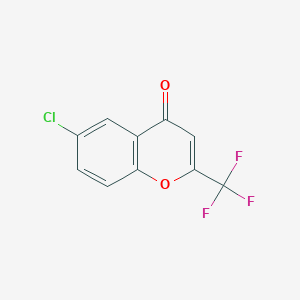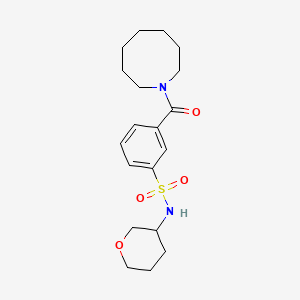
2-(3,4-diethoxyphenyl)-4-quinolinecarboxylic acid
カタログ番号 B5652182
分子量: 337.4 g/mol
InChIキー: SJLCOXCDYDYDPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-diethoxyphenyl)-4-quinolinecarboxylic acid belongs to the quinolinecarboxylic acid derivatives, a class of compounds with diverse chemical and biological properties.
Synthesis Analysis
- Tummatorn et al. (2013) described a synthesis process for quinoline-3-carboxylic acid ethyl esters, utilizing a domino process involving arylmethyl azides and subsequent reactions to yield quinoline products (Tummatorn et al., 2013).
- Venkatesan et al. (2010) presented a one-step synthesis of quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes, using a reductive cyclization process (Venkatesan et al., 2010).
Molecular Structure Analysis
- Fazal et al. (2015) reported on the crystal and molecular structures of quinoline-2-carboxylic derivatives, including phenyl quinoline-2-carboxylate, confirming their structures through X-ray diffraction and spectroscopic data (Fazal et al., 2015).
Chemical Reactions and Properties
- Aly et al. (2018) achieved the synthesis of bis-quinoline derivatives through a one-pot reaction process, indicating the flexibility of quinoline compounds in chemical reactions (Aly et al., 2018).
Physical Properties Analysis
- Wang et al. (2012) synthesized metal-organic compounds with quinoline-2,3-dicarboxylic acid, showcasing its structural adaptability and fluorescent properties (Wang et al., 2012).
Chemical Properties Analysis
- Kurogi et al. (1996) explored quinazolines and quinazolinones, structurally similar to quinolinecarboxylic acids, indicating the potential chemical properties and applications of quinoline derivatives (Kurogi et al., 1996).
特性
IUPAC Name |
2-(3,4-diethoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-24-18-10-9-13(11-19(18)25-4-2)17-12-15(20(22)23)14-7-5-6-8-16(14)21-17/h5-12H,3-4H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLCOXCDYDYDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Diethoxyphenyl)quinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![(3-ethyl-1-{[2-(ethylamino)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B5652107.png)

![(3aS*,10aS*)-2-[5-(methoxymethyl)-2-furoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5652120.png)
![5-{2-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-2-oxoethyl}-2-methyl-4(3H)-pyrimidinone](/img/structure/B5652125.png)
![N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5652147.png)
![4-ethyl-5-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5652164.png)
![2-{4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5652170.png)
![(4S)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5652174.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5652186.png)
![2-amino-4-(3-hydroxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5652187.png)
![rel-(1S,6R)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5652190.png)
![4-methyl-1-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2(1H)-quinolinone](/img/structure/B5652198.png)

